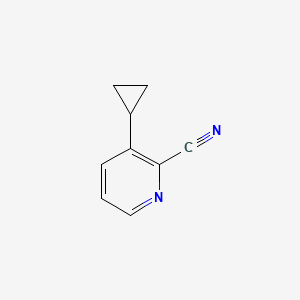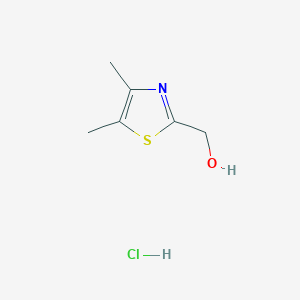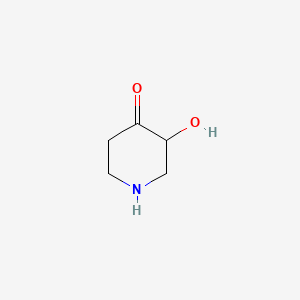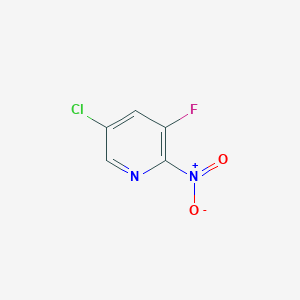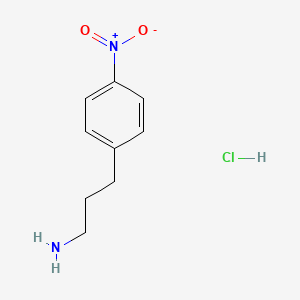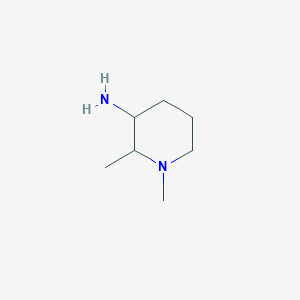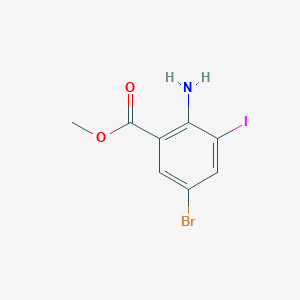
3-Propoxy-azetidine oxalate
Descripción general
Descripción
3-Propoxy-azetidine oxalate is a chemical compound with the molecular formula C8H15NO5 .
Synthesis Analysis
Azetidines can be synthesized through various methods. One such method involves the La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines . This reaction proceeds in high yields even in the presence of acid-sensitive and Lewis basic functional groups .Molecular Structure Analysis
The InChI code for 3-Propoxy-azetidine oxalate is 1S/C6H13NO.C2H2O4/c1-5(2)8-6-3-7-4-6;3-1(4)2(5)6/h5-7H,3-4H2,1-2H3;(H,3,4)(H,5,6) .Chemical Reactions Analysis
Azetidines are known for their unique reactivity due to the considerable ring strain. The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Physical And Chemical Properties Analysis
3-Propoxy-azetidine oxalate is a white solid . It has a molecular weight of 205.21 .Aplicaciones Científicas De Investigación
Organic Synthesis and Medicinal Chemistry
Azetidines, including derivatives like 3-Propoxy-azetidine oxalate, are pivotal in organic synthesis due to their strain-driven reactivity . The four-membered heterocycle’s ring strain facilitates unique reactions that are less prevalent in other heterocycles . In medicinal chemistry, azetidines serve as key motifs in drug discovery, offering a balance between reactivity and stability for the development of new pharmaceuticals .
Polymerization Processes
The inherent ring strain in azetidines also makes them suitable for polymer synthesis. The reactivity of the strained ring can be harnessed to create polymers with novel properties, potentially leading to materials with unique mechanical, thermal, or chemical resistance characteristics .
Chiral Template Synthesis
Azetidines are used as chiral templates in asymmetric synthesis. The presence of a chiral center in azetidines allows for the synthesis of enantiomerically pure compounds, which is crucial in the production of certain pharmaceuticals and fine chemicals .
Drug Discovery
Specific azetidine derivatives have been identified with neuroprotective effects. For instance, a novel azetidine derivative has shown potential in mitigating ischemia/reperfusion brain injury, indicating the therapeutic potential of such compounds in neurology .
C(sp3)–H Functionalization
Recent advances in azetidine chemistry include practical C(sp3)–H functionalization. This method allows for the direct modification of carbon-hydrogen bonds in organic molecules, which is a significant step forward in the field of organic chemistry, enabling the creation of complex molecules more efficiently .
[2+2] Cycloaddition Reactions
Innovations in azetidine synthesis involve new [2+2] cycloaddition reactions. These reactions are fundamental in constructing azetidine rings and have broad implications for the synthesis of various bioactive molecules .
Metalated Azetidines Applications
The application of metalated azetidines has opened up new avenues in synthesis. Metalation introduces a metal atom into the azetidine ring, which can significantly alter the reactivity and make it a versatile intermediate in organic synthesis .
Facile Opening with Carbon Nucleophiles
Azetidines can undergo facile ring opening with carbon nucleophiles. This reaction is valuable for the synthesis of a wide range of nitrogen-containing compounds, which are important in many areas of chemical research .
Direcciones Futuras
Propiedades
IUPAC Name |
oxalic acid;3-propoxyazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.C2H2O4/c1-2-3-8-6-4-7-5-6;3-1(4)2(5)6/h6-7H,2-5H2,1H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVIPIWDWWFOEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1CNC1.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Propoxy-azetidine oxalate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





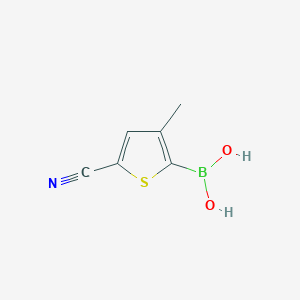

![3-(chloromethyl)-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidine hydrochloride](/img/structure/B1424321.png)
